molecular formula C18H19FN6O2 B2929939 1-乙基-7-(4-氟苄基)-3,9-二甲基-1,4-二氢-[1,2,4]三嗪并[3,4-f]嘌呤-6,8(7H,9H)-二酮 CAS No. 919007-12-8

1-乙基-7-(4-氟苄基)-3,9-二甲基-1,4-二氢-[1,2,4]三嗪并[3,4-f]嘌呤-6,8(7H,9H)-二酮

货号: B2929939
CAS 编号: 919007-12-8
分子量: 370.388
InChI 键: RDQMZGLDSKUGGC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a synthetic organic compound belonging to the class of triazino-purines This compound is characterized by its complex fused ring structure, which includes a triazine ring fused to a purine moiety

科学研究应用

神经退行性疾病的多靶点药物

Brunschweiger 等人 (2014 年) 在“ChemMedChem”中的一项研究调查了 8-苄基取代的四氢吡嗪并[2,1-f]嘌呤二酮,它们是三环黄嘌呤衍生物。这些化合物,包括类似于查询化学品的变体,被评估了其治疗神经退行性疾病的潜力。这些化合物作为双靶点定向 A1/A2A 腺苷受体拮抗剂显示出希望,其中几个表现出三靶点抑制,表明具有神经退行性疾病的症状治疗和疾病改善治疗的潜力 (Brunschweiger 等人,2014 年)

抗肿瘤和血管舒张作用

Ueda 等人 (1987 年) 在“Chemical & pharmaceutical bulletin”中合成了新型杂环化合物,包括嘌呤并[7, 8-g]-6-氮杂蝶啶和[1, 2, 4]三嗪并[3, 2-f]嘌呤。评估了这些化合物的抗肿瘤活性和血管舒张作用。其中一种化合物对 P388 白血病表现出活性,表明在癌症治疗中具有潜力 (Ueda 等人,1987 年)

抗惊厥活性

Kelley 等人 (1995 年) 在“Journal of Heterocyclic Chemistry”中合成了咪唑并[4,5-d]-1,2,3-三嗪和吡唑并[3,4-d]-1,2,3-三嗪类似物,它们类似于所讨论的化合物。对这些类似物进行了抗惊厥活性测试。其中一种咪唑并三嗪对最大电休克诱发的癫痫发作表现出有效的活性,尽管它与呕吐等副作用有关 (Kelley 等人,1995 年)

抗癌、抗 HIV-1 和抗菌活性

Ashour 等人 (2012 年) 在“Medicinal Chemistry Research”中探索了三环三嗪和三唑并[4,3-e]嘌呤衍生物的合成。研究发现,其中一些化合物在体外表现出显着的抗癌、抗 HIV 和抗菌活性。这突出了此类化合物在开发治疗各种疾病(包括癌症和 HIV-1)中的潜力 (Ashour 等人,2012 年)

未来方向

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its potential biological activity and developing new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazine Ring: Starting from appropriate precursors, the triazine ring can be synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Purine Ring Construction: The purine ring is then constructed by reacting the triazine intermediate with suitable amines or amides, often under high-temperature conditions to facilitate ring closure.

    Functional Group Introduction: The ethyl, fluorobenzyl, and methyl groups are introduced through alkylation reactions using alkyl halides or similar reagents in the presence of strong bases like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Batch or Continuous Flow Reactors: To control reaction conditions precisely.

    Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

化学反应分析

Types of Reactions

1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

属性

IUPAC Name

1-ethyl-7-[(4-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2/c1-4-25-17-20-15-14(23(17)9-11(2)21-25)16(26)24(18(27)22(15)3)10-12-5-7-13(19)8-6-12/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQMZGLDSKUGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。